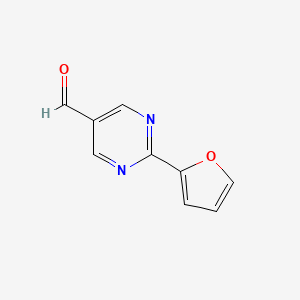

2-(2-呋喃基)-5-嘧啶甲醛

描述

Furfural derivatives, such as 2-Furyl methyl ketone, are known to be volatile heterocyclic flavor compounds that may be formed in food due to Maillard reaction . They have been reported in roasted sesame seeds, fried beef, and sweet corn products .

Synthesis Analysis

The synthesis of furan derivatives has been studied extensively. For instance, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have been synthesized by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines .Molecular Structure Analysis

The molecular structure of furan derivatives has been analyzed using various techniques. For example, the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied within the Molecular Electron Density Theory (MEDT) framework .Chemical Reactions Analysis

The electrophilic reactions (nitration, bromination, hydroxymethylation, formylation, acylation) and radical substitution reactions (nitration, arylation) of 2-(2-furyl)benzothiazole have been studied . It was found that all of the reactions occur at position 5 of the furan ring .Physical And Chemical Properties Analysis

Furfural, a furan derivative, is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .科学研究应用

合成和化学反应

- 该化合物用于绿色合成工艺,特别是在双弗里德尔-克拉夫茨反应中与各种杂芳烃反应,使用醛作为烷基化试剂。这种方法具有反应条件温和、催化剂用量少、使用环保试剂等优点(Jaratjaroonphong et al., 2014).

- 它已被用于呋喃基氰代亚氨基嘧啶的合成,突出了其在创建具有潜在抗菌特性的新化合物中的作用(Vignesh & Ingarsal, 2021).

材料科学应用

- 在材料科学中,该化合物已在六氧钨(VI)的半碳酰肼配合物的合成中得到探索,这些配合物通过各种光谱技术表征,证明了其在开发新材料中的用途(Kanoongo et al., 1990).

- 它还用于创建吡咯啉-2-酮衍生物,这在药学中对于合成具有改善生物活性的新药分子具有重要意义(Rubtsova et al., 2020).

光物理和光化学

- 该化合物在萘并噁唑和稠合杂苯并噁唑的光化学合成中发挥作用,提供了一个该领域的新合成方法(Šagud et al., 2011).

生物化学和药物研究

- 它参与了新型非甾体抗炎药的开发。例如,双(5-甲基)2-呋喃基甲烷,2-(2-呋喃基)-5-嘧啶甲醛的衍生物,显示出对巨噬细胞中 NO 产生的有效抑制作用(Jaratjaroonphong et al., 2014).

新型化合物合成

- 该化合物是合成各种杂环化合物(如呋喃和吡咯)不可或缺的一部分,为这些杂环化合物的发现做出了贡献(Kelly et al., 2008).

构象分析

- 它用于溶液中杂双芳基的构象研究,提供了对这些化合物的结构和行为的见解(Strekowski et al., 1986).

食品化学

- 在食品化学领域,该化合物的衍生物已在美拉德反应中被发现,有助于了解非酶促褐变过程(Hofmann, 1998).

催化和化学工程

- 它也是催化过程的一部分,例如,在 Pd 催化的吲哚直接 C2-酰化中,证明了其在先进化学合成中的作用(Kumar & Sekar, 2015).

作用机制

Target of Action

The targets of a compound are usually proteins such as enzymes or receptors. These proteins play crucial roles in various biological processes. For example, a compound might target an enzyme involved in a disease pathway, inhibiting its function and thus alleviating the disease symptoms .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s function. The compound could act as an inhibitor (blocking the protein’s function), an agonist (enhancing the protein’s function), or an antagonist (reducing the protein’s function) .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, this could disrupt a metabolic pathway, leading to changes in the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties can greatly affect the compound’s bioavailability, or the proportion of the compound that enters the circulation and can have an active effect .

Result of Action

The result of the compound’s action can vary widely, depending on its target and mode of action. This could range from changes in cell behavior to alleviation of disease symptoms .

Action Environment

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .

安全和危害

未来方向

The future directions in the field of furan derivatives are vast. There is a continuous effort towards the use of nonedible renewable feedstock to replace fossil resources as starting material for high-value chemicals . There is also an urgent need for more and better research on different diuretic strategies in patients with heart failure .

属性

IUPAC Name |

2-(furan-2-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPMHCQBKLJXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650958 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-5-pyrimidinecarbaldehyde | |

CAS RN |

959240-19-8 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Benzyloxy)phenyl]-2-methoxypyridine](/img/structure/B1511198.png)

![4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride](/img/structure/B1511201.png)

![8-Azidoimidazo[1,2-a]pyridine](/img/structure/B1511204.png)

![[2-(3,4-Dimethyl-phenyl)-oxazol-4-yl]-methanol](/img/structure/B1511206.png)

![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)

![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine](/img/structure/B1511226.png)